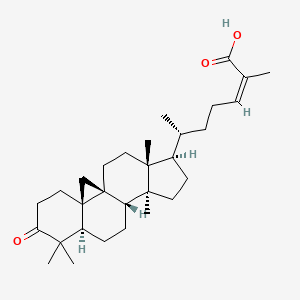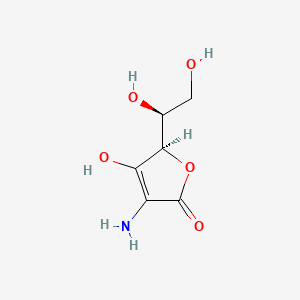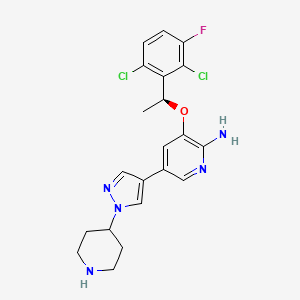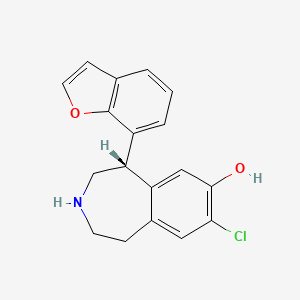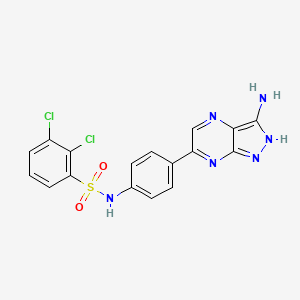
SGK1 inhibitor
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Serum and glucocorticoid-regulated kinase 1 (SGK1) is a serine threonine protein kinase of the AGC family. It regulates different enzymes, transcription factors, ion channels, transporters, and cell proliferation and apoptosis . SGK1 inhibitors are considered valuable for the treatment of various metabolic diseases .
Synthesis Analysis
Virtual screening methods, including pharmacophore models, Bayesian classifiers, and molecular docking, have been used to discover novel inhibitors of SGK1 from a database with 29,158 compounds . The screened compounds were subjected to ADME/T, PAINS, and drug-likeness analysis .Molecular Structure Analysis
The molecular dynamics simulation demonstrated that the identified hit15 could bind to the active site of SGK1 and form stable interactions with key residues, such as Tyr178, ILE179, and VAL112 . The binding free energy of the SGK1-hit15 was -48.90 kJ mol -1 .Chemical Reactions Analysis
While specific chemical reactions involving SGK1 inhibitors are not detailed in the search results, it’s known that SGK1 inhibitors prevent the phosphorylation of GSK3β in U2OS cells .Physical And Chemical Properties Analysis
The molecular weight of a specific SGK1 inhibitor is reported to be 435.3 g/mol . It has a molecular formula of C17H12Cl2N6O2S .Scientific Research Applications
Treatment of Metabolic Diseases
Inhibition of SGK1 is considered as a valuable approach for the treatment of various metabolic diseases . This is because SGK1, as a serine threonine protein kinase of the AGC family, regulates different enzymes, transcription factors, ion channels, transporters, and cell proliferation and apoptosis .
Cancer Research
Aberrant expression of SGK1 has profound cellular consequences and is closely correlated with human cancer . SGK1 is considered a canonical factor affecting the expression and signal transduction of multiple genes involved in the genesis and development of many human cancers .
Diagnostic and Prognostic Biomarker
Abnormal expression of SGK1 has been found in tissue and may hopefully become a useful indicator of cancer progression . In addition, SGK1 acts as a prognostic factor for cancer patient survival .
Tumorigenesis
SGK1 plays essential roles and functions in tumorigenesis, cancer cell proliferation, apoptosis, invasion, metastasis, autophagy, metabolism, and therapy resistance and in the tumor microenvironment .
Drug Discovery
Virtual screening methods, including pharmacophore models, Bayesian classifiers, and molecular docking, were combined to discover novel inhibitors of SGK1 from the database with 29,158 compounds . This could lead to the development of new SGK1 inhibitors for various diseases treatment .
Molecular Dynamics Simulation
Molecular dynamics simulation demonstrated that certain compounds could bind to the active site of SGK1 and form stable interactions with key residues . This provides insights into the interaction mechanism of these compounds and SGK1 at simulated physiological conditions .
Safety And Hazards
Future Directions
Given the involvement of SGK1 in numerous pathologies and complications, it is of immense interest to understand the molecular basis of the SGK1 pathway to develop specific inhibitors to control the overexpression of this protein . Furthermore, the role of SGK1-mediated autophagy as a potential therapeutic target for cancer has been discussed .
properties
IUPAC Name |
N-[4-(3-amino-2H-pyrazolo[3,4-b]pyrazin-6-yl)phenyl]-2,3-dichlorobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N6O2S/c18-11-2-1-3-13(14(11)19)28(26,27)25-10-6-4-9(5-7-10)12-8-21-15-16(20)23-24-17(15)22-12/h1-8,25H,(H3,20,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNNXCKHRKSGSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=NNC(=C4N=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
SGK1 inhibitor | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Manganese(2+);2,5,12,15,18-pentazatricyclo[17.4.0.06,11]tricosane;dichloride](/img/structure/B610735.png)
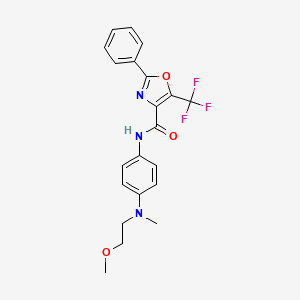
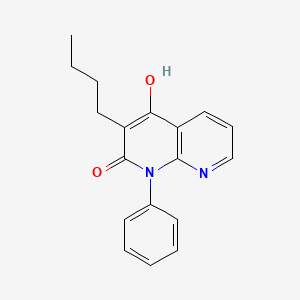


![Benzenesulfonamide, 4-(hydroxyamino)-N-[2-(2-naphthalenyloxy)ethyl]-](/img/structure/B610743.png)
![(R)-6-bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B610745.png)
